
6-Hydroxy-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-1-Benzopyran-4-one, 6-hydroxy-3-(2H-tetrazol-5-yl)- is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a benzopyran core structure with a hydroxy group at the 6th position and a tetrazolyl group at the 3rd position. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 6-hydroxy-3-(2H-tetrazol-5-yl)- typically involves the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through the cyclization of appropriate precursors such as 2-hydroxyacetophenone and ethyl acetoacetate under acidic or basic conditions.
Introduction of the Hydroxy Group: The hydroxy group at the 6th position can be introduced through hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Attachment of the Tetrazolyl Group: The tetrazolyl group can be introduced through a cycloaddition reaction between an azide and a nitrile group in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of 4H-1-Benzopyran-4-one, 6-hydroxy-3-(2H-tetrazol-5-yl)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.
化学反应分析
Types of Reactions
4H-1-Benzopyran-4-one, 6-hydroxy-3-(2H-tetrazol-5-yl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzopyran core can be reduced to form alcohols.
Substitution: The tetrazolyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzopyran derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activities, such as anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4H-1-Benzopyran-4-one, 6-hydroxy-3-(2H-tetrazol-5-yl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, such as those involved in inflammation or cell proliferation, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)
- 4H-1-Benzopyran-4-one, 5,6,7-trimethoxy-2-(4-methoxyphenyl)
- 4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl)
Uniqueness
4H-1-Benzopyran-4-one, 6-hydroxy-3-(2H-tetrazol-5-yl)- is unique due to the presence of both a hydroxy group and a tetrazolyl group, which confer distinct chemical reactivity and biological activity compared to other benzopyran derivatives. This combination of functional groups allows for diverse chemical modifications and potential therapeutic applications.
属性
CAS 编号 |
50743-75-4 |
|---|---|
分子式 |
C10H6N4O3 |
分子量 |
230.18 g/mol |
IUPAC 名称 |
6-hydroxy-3-(2H-tetrazol-5-yl)chromen-4-one |
InChI |
InChI=1S/C10H6N4O3/c15-5-1-2-8-6(3-5)9(16)7(4-17-8)10-11-13-14-12-10/h1-4,15H,(H,11,12,13,14) |
InChI 键 |
YNZNWVPEGMADLF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1O)C(=O)C(=CO2)C3=NNN=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol](/img/structure/B14671936.png)
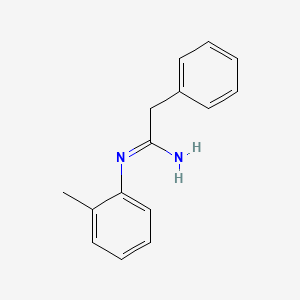
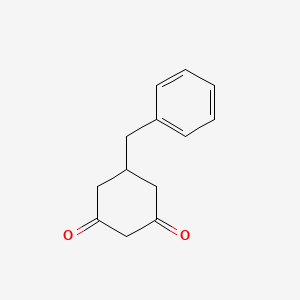
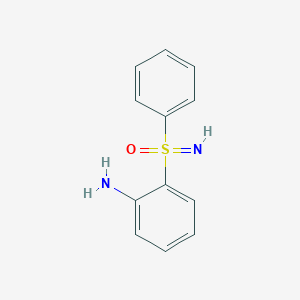
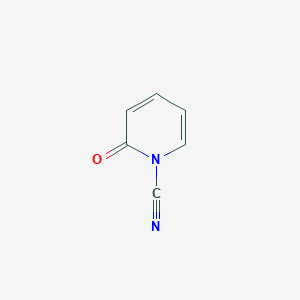

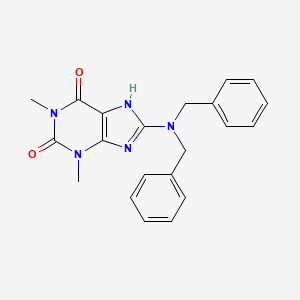


![2-[Di(prop-2-en-1-yl)carbamoyl]benzoic acid](/img/structure/B14671985.png)
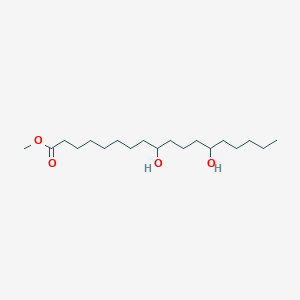
![(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B14671995.png)
